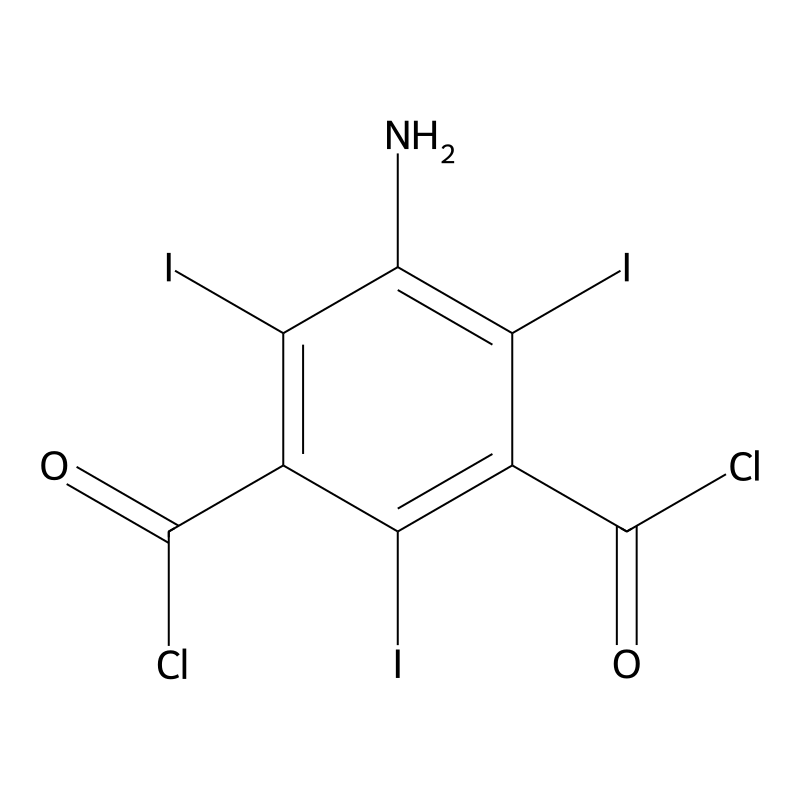5-Amino-2,4,6-triiodoisophthaloyl dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Amino-2,4,6-triiodoisophthaloyl dichloride (5-ATID) is a chemical compound primarily used as a key intermediate in the synthesis of ionic contrast agents for medical imaging purposes [, ]. These agents are vital tools in various diagnostic procedures, allowing doctors to visualize internal structures and identify abnormalities.
5-Amino-2,4,6-triiodoisophthaloyl dichloride is a synthetic compound characterized by its triiodinated structure, which includes three iodine atoms attached to the isophthaloyl backbone. This compound is notable for its potential applications in medical imaging and as a precursor in the synthesis of iodinated contrast agents. The presence of amino and dichloride functional groups enhances its reactivity, making it suitable for various chemical transformations.
5-Amino-2,4,6-triiodoisophthaloyl dichloride itself is not directly involved in biological processes. It acts as a crucial intermediate for the synthesis of trimeric X-ray contrast agents. These contrast agents bind to specific receptors in the liver and kidneys, allowing for better visualization of these organs during X-ray imaging []. The specific mechanism of action of the contrast agents within the body is beyond the scope of this analysis.
5-Amino-2,4,6-triiodoisophthaloyl dichloride is likely to be irritating to the skin, eyes, and respiratory system due to the presence of the chloride groups []. Information on specific toxicity data is limited. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.
The chemical reactivity of 5-amino-2,4,6-triiodoisophthaloyl dichloride is primarily attributed to its acyl chloride groups. These groups can undergo several types of reactions:
- Amidation: The acyl chloride groups readily react with amines to form amides. For example, when reacted with 2-amino-1,3-propanediol, an amide is formed, which is crucial in synthesizing biologically active compounds.
- Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form 5-amino-2,4,6-triiodoisophthalic acid.
- Nucleophilic Substitution: The dichloride can participate in nucleophilic substitution reactions with various nucleophiles.
5-Amino-2,4,6-triiodoisophthaloyl dichloride has been shown to exhibit biological activity through its interaction with specific receptors. Notably, it binds to the receptor for asialoglycoprotein, which plays a role in cellular recognition and uptake processes. This property makes it a candidate for use in targeted drug delivery systems and diagnostic imaging .
The synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride can be achieved through various methods:
- Chlorination of 5-amino-2,4,6-triiodoisophthalic Acid: This method involves chlorinating 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride in the presence of catalytic amounts of tetraalkylammonium salts. The reaction typically occurs at temperatures between 60°C and 90°C .
- Iodination Followed by Chlorination: An alternative synthesis route starts with m-phthalic acid that undergoes iodination using potassium iodate and potassium iodide before being converted into the acyl chloride using phosgene or solid phosgene as a chlorinating agent .
- Direct Acylation Method: This method involves directly acylating the amino compound using appropriate acylating agents under controlled conditions to yield the desired dichloride .
5-Amino-2,4,6-triiodoisophthaloyl dichloride has several significant applications:
- Medical Imaging: It is primarily used as an intermediate in the synthesis of iodinated contrast media for radiographic imaging.
- Pharmaceuticals: Its ability to form amides makes it useful in drug development and synthesis.
- Research: It serves as a tool for studying receptor interactions and biological processes due to its binding properties.
Research studies have indicated that 5-amino-2,4,6-triiodoisophthaloyl dichloride interacts specifically with certain biological receptors. For instance:
- Asialoglycoprotein Receptor Binding: Its binding affinity for this receptor suggests potential applications in targeted therapies and drug delivery systems .
- Toxicological Studies: Safety data indicate that it may cause allergic skin reactions and serious eye irritation upon exposure .
Several compounds share structural similarities with 5-amino-2,4,6-triiodoisophthaloyl dichloride. Here are some comparable compounds:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| 5-Amino-2,4-diiodobenzoic Acid | Diiodinated derivative without dichloride functionality | Less reactive than its dichloride counterpart |
| Iopamidol | Iodinated contrast agent used in medical imaging | Contains a different functional group arrangement |
| Iohexol | Another iodinated contrast medium | Features multiple hydroxyl groups enhancing solubility |
| 5-Amino-2,4-dichlorobenzenesulfonamide | Chlorinated sulfonamide derivative | Different functional group leading to distinct reactivity |
The uniqueness of 5-amino-2,4,6-triiodoisophthaloyl dichloride lies in its combination of iodine atoms and acyl chloride functionality, which provides specific reactivity patterns not found in other similar compounds. This makes it particularly valuable in both synthetic chemistry and medical applications.
XLogP3
UNII
GHS Hazard Statements
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








